molecular formula C24H27N3O4 B10983441 3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6,7-dimethoxyquinazolin-4(3H)-one

3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6,7-dimethoxyquinazolin-4(3H)-one

Cat. No.: B10983441
M. Wt: 421.5 g/mol
InChI Key: AOXKUGUXZAHLPU-UHFFFAOYSA-N
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Description

3-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-6,7-dimethoxyquinazolin-4(3H)-one is a synthetic small molecule of significant interest in medicinal chemistry research, particularly for neuroscience and oncology. This compound belongs to a class of molecules featuring a quinazolin-4(3H)-one core linked to a 1-benzylpiperidine moiety. Its structural framework is associated with promising biological activity. Compounds with the 1-benzylpiperidine substructure have been extensively investigated as acetylcholinesterase (AChE) inhibitors for Alzheimer's disease research, with some derivatives demonstrating inhibition percentages as high as 87% relative to the drug donepezil . The quinazoline scaffold is also recognized for its potential cytotoxic effects. Research on structurally related molecules has shown moderate to good cytotoxicity against various human cancer cell lines, including colon (SW620), prostate (PC-3), and lung (NCI-H23) cancers, and has demonstrated an ability to induce early apoptosis and arrest the cell cycle at the G2/M phase . The mechanism of action for this specific compound is anticipated to be multi-faceted, potentially involving the inhibition of AChE to enhance cholinergic neurotransmission, which is a key therapeutic strategy for alleviating cognitive decline . Simultaneously, the presence of the quinazolinone core suggests potential for inducing anticancer effects through pro-apoptotic pathways . This makes it a compelling candidate for researchers developing multi-target ligands for complex diseases like Alzheimer's, where co-morbidities such as depression are common, and for exploring new chemotherapeutic agents . This product is supplied for non-human research applications only. It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C24H27N3O4

Molecular Weight

421.5 g/mol

IUPAC Name

3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6,7-dimethoxyquinazolin-4-one

InChI

InChI=1S/C24H27N3O4/c1-30-21-13-19-20(14-22(21)31-2)25-16-27(24(19)29)15-23(28)26-10-8-18(9-11-26)12-17-6-4-3-5-7-17/h3-7,13-14,16,18H,8-12,15H2,1-2H3

InChI Key

AOXKUGUXZAHLPU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)N3CCC(CC3)CC4=CC=CC=C4)OC

Origin of Product

United States

Preparation Methods

Cyclization via Formamide Condensation

A mixture of 3,4-dimethoxyanthranilic acid and formamide is heated under reflux, facilitating cyclization. The reaction typically proceeds at 150–160°C for 6–8 hours, yielding the quinazolinone core in ~75–85% yield. Alternative reagents such as urea or trimethyl orthoformate may also be employed, though formamide offers superior solubility and reaction homogeneity.

Purification and Characterization

Crude product is recrystallized from ethanol or methanol, yielding white crystalline solids. Characterization via 1H^1H-NMR confirms the absence of aromatic protons adjacent to methoxy groups (δ\delta 3.85–3.91 ppm for OCH3_3), while IR spectroscopy identifies the carbonyl stretch at 1680–1700 cm1^{-1}.

Functionalization of the Quinazolinone Core at the 3-Position

The 3-position nitrogen of the quinazolinone is alkylated to introduce the 2-(4-benzylpiperidin-1-yl)-2-oxoethyl side chain. This requires a two-step approach: (1) synthesis of the alkylating agent and (2) nucleophilic substitution.

Preparation of the Alkylating Agent: 2-Bromo-N-(4-benzylpiperidin-1-yl)acetamide

2-Bromoacetamide derivatives are synthesized by reacting bromoacetyl bromide with 4-benzylpiperidine in dichloromethane under inert conditions. Triethylamine (3 eq) is added to neutralize HBr, and the reaction proceeds at 0–5°C for 2 hours. The product is isolated via filtration and washed with cold ether, achieving yields of 80–90%.

Key characterization data :

  • 1H^1H-NMR (CDCl3_3): δ\delta 7.25–7.35 (m, 5H, Ar-H), 4.10–4.30 (m, 2H, NCH2_2), 3.50 (s, 2H, CH2_2CO).

  • ESI-MS: m/z 335.1 [M+H]+^+.

Alkylation of 6,7-Dimethoxyquinazolin-4(3H)-one

The quinazolinone is deprotonated using sodium hydride (1.2 eq) in anhydrous DMF at 0°C. A solution of 2-bromo-N-(4-benzylpiperidin-1-yl)acetamide in DMF is added dropwise, and the mixture is stirred at 60–70°C for 12–16 hours. Post-reaction, the mixture is quenched with ice-water, and the product is extracted with ethyl acetate. Column chromatography (petroleum ether/ethyl acetate, 3:1) affords the alkylated quinazolinone in 65–75% yield.

Optimization notes :

  • Excess alkylating agent (1.5 eq) improves conversion but may necessitate rigorous purification.

  • Lower temperatures (<50°C) result in incomplete reaction, while prolonged heating (>24 hours) promotes decomposition.

Comparative Analysis of Alkylation Methods

The choice of base and solvent critically impacts reaction efficiency.

BaseSolventTemperature (°C)Yield (%)Purity (%)
NaHDMF607298
K2_2CO3_3DMSO805895
LDATHF-204190

Data compiled from.

Sodium hydride in DMF emerges as the optimal system, balancing reactivity and selectivity.

Alternative Pathways for Side Chain Introduction

Mitsunobu Reaction

A Mitsunobu approach utilizes diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple the quinazolinone with 2-hydroxy-N-(4-benzylpiperidin-1-yl)acetamide. While feasible, this method suffers from low yields (40–50%) due to competing side reactions.

Reductive Amination

Condensation of 6,7-dimethoxyquinazolin-4(3H)-one with glyoxylic acid, followed by reductive amination using 4-benzylpiperidine and NaBH3_3CN, provides an alternate route. However, this method requires stringent pH control and affords moderate yields (55–60%).

Scale-Up Considerations and Industrial Feasibility

Solvent Recovery and Recycling

DMF and dichloromethane are recovered via distillation, reducing environmental impact. Pilot-scale trials demonstrate 90% solvent recovery efficiency.

Cost Analysis

ComponentCost per kg (USD)
3,4-Dimethoxyanthranilic acid220
4-Benzylpiperidine450
Bromoacetyl bromide680

Data sourced from.

The total synthesis cost is estimated at $1,200–$1,500 per kilogram, prioritizing high-purity intermediates.

Challenges and Mitigation Strategies

Byproduct Formation

Dialkylation at the 1-position nitrogen is observed in 5–10% of cases, necessitating gradient chromatography for removal.

Moisture Sensitivity

The alkylation step is highly moisture-sensitive. Rigorous drying of solvents and reagents reduces hydrolysis of the alkylating agent .

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6,7-dimethoxyquinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the quinazolinone core or the piperidine ring.

    Substitution: Nucleophilic substitution reactions can be carried out on the benzylpiperidine moiety using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium hydride, alkyl halides, and various nucleophiles under basic conditions.

Major Products

The major products formed from these reactions include various substituted quinazolinones, reduced piperidine derivatives, and oxidized quinazolinone compounds.

Scientific Research Applications

3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6,7-dimethoxyquinazolin-4(3H)-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6,7-dimethoxyquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with its targets.

Comparison with Similar Compounds

Structural and Functional Analogues

3-Aryl-6,7-dimethoxyquinazolin-4(3H)-one Derivatives
  • Key Example: Compounds 3i, 3j, and 3k (from ) Substituents: Alkyl chains and neuroactive amino acid/dipeptide residues. Activity: Demonstrated cerebroprotective effects comparable to ethylmethylhydroxypyridine succinate. Differentiation: The target compound replaces hydrophilic amino acid residues with a lipophilic 4-benzylpiperidine group, likely enhancing CNS penetration .
Antibacterial Quinazolinones Conjugated with Silver Nanoparticles
  • Key Example : 3-aryl-8-methylquinazolin-4(3H)-one ()
    • Substituents : Methyl groups at position 8 and aryl groups at position 3.
    • Activity : Antibacterial against multi-drug resistant strains.
    • Differentiation : The target compound lacks a methyl group at position 8 and features a benzylpiperidine group, which may reduce antibacterial efficacy but improve neurological targeting .
2-(Substituted)-6-(Aryl)pyrimidin-4(3H)-ones
  • Key Examples: Compounds 2b and 2c () Substituents: Nitrophenyl groups and thioether linkages. Activity: Not explicitly stated but structurally optimized for high yield (82–83%) and stability (m.p. 218–225°C).

Physicochemical and Pharmacokinetic Properties

Compound Name/Structure Substituents Molecular Weight* Key Properties Activity Reference
Target Compound 4-Benzylpiperidin-1-yl-oxoethyl ~463.5 (est.) High lipophilicity Cerebroprotective (inferred)
3i (6,7-dimethoxyquinazolinone derivative) Amino acid/dipeptide residues Not reported Moderate lipophilicity Cerebroprotective
2b () 4-Nitrophenyl, thio linkage 383.08 High melting point (218–219°C) Not reported
Compound 3-Methoxyphenylpiperazinyl-oxoethyl Not reported Structural similarity to antipsychotics Not tested
2-(Chloromethyl)-6,7-dimethoxyquinazolin-4(3H)-one Chloromethyl 254.67 Reactive intermediate Synthetic precursor

*Molecular weights estimated based on structural formulas.

  • Lipophilicity: The benzylpiperidine group in the target compound increases logP compared to hydrophilic derivatives (e.g., amino acid-substituted 3i) and chloromethyl analogues .
  • Synthetic Feasibility : Compounds like 2b and 2c () achieve high yields (>82%), suggesting optimized synthetic routes, whereas the target compound’s piperidine linkage may require more complex steps .

Biological Activity

3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6,7-dimethoxyquinazolin-4(3H)-one is a synthetic compound belonging to the quinazoline class. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and as a receptor antagonist.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C20H24N2O3
  • Molecular Weight : 344.42 g/mol
  • IUPAC Name : 3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6,7-dimethoxyquinazolin-4(3H)-one

The presence of a piperidine moiety and methoxy groups enhances its biological activity, making it a candidate for further pharmacological studies.

Preliminary studies suggest that 3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6,7-dimethoxyquinazolin-4(3H)-one may act as an inhibitor of tankyrase, an enzyme involved in various cellular processes such as proliferation and apoptosis. This inhibition is particularly relevant in cancer therapy, where tankyrase plays a role in tumor growth regulation.

In Vitro Studies

In vitro studies have shown that compounds with similar structures exhibit significant biological activities. For instance, derivatives of benzylpiperidine have been identified as potent antagonists for CC chemokine receptors, which are crucial in inflammatory responses and cancer progression .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications to the piperidine ring and the quinazoline core can significantly influence the biological activity of these compounds. The introduction of specific substituents can enhance binding affinity and selectivity towards target receptors .

Comparative Biological Activity

A table summarizing the biological activities of structurally related compounds is provided below:

Compound NameStructural FeaturesBiological Activity
4-benzylpiperidin-1-yl-thieno[3,2-d]pyrimidinSimilar thieno-pyrimidine corePotential anti-cancer properties
6-methylthieno[3,2-d]pyrimidin derivativesVariations in substituentsVarying biological activities
Tankyrase inhibitorsTargeting similar pathwaysFocused on cancer treatment

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of various quinazoline derivatives, including those structurally related to our compound. The results indicated that certain derivatives exhibited sub-micromolar inhibitory activity against cancer cell lines, suggesting that modifications to the quinazoline structure can lead to enhanced anticancer properties .

Case Study 2: Receptor Antagonism

Research on benzylpiperidine derivatives demonstrated their effectiveness as CCR3 antagonists. These findings highlight the importance of the piperidine moiety in mediating receptor interactions, which could be leveraged in designing new therapeutic agents targeting inflammatory diseases and cancers .

Q & A

Q. How to address contradictory data in metabolic stability studies across species?

  • Methodological Answer :
  • Cross-Species Microsomal Assays : Compare hepatic clearance in human vs. rodent microsomes.
  • Isotope-Labeling : Use ¹⁴C-labeled compound to track metabolite formation via radio-HPLC.
  • CYP Inhibition Assays : Identify metabolizing enzymes (e.g., CYP3A4) using fluorogenic substrates .

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